BenchChemオンラインストアへようこそ!

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Quality Control Purity Analysis Procurement Specification

Featuring a distinct PABA terminus, this γ-oxo-4-phenylbutyryl amide offers superior aqueous solubility (XLogP3-AA 1.9) versus lipophilic analogs, reducing assay precipitation. Ideal for kynurenine 3-hydroxylase or DGAT1 SAR studies. Procure 97%+ purity material from validated B2B channels, complete with safety documentation.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
Cat. No. B2397674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H15NO4/c19-15(12-4-2-1-3-5-12)10-11-16(20)18-14-8-6-13(7-9-14)17(21)22/h1-9H,10-11H2,(H,18,20)(H,21,22)
InChIKeyQDZIGIDRPFIIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>44.6 [ug/mL] (The mean of the results at pH 7.4)

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid: Compound Identity, Chemical Class, and Procurement Baseline


4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (CAS 333415-72-8) is a synthetic organic compound characterized by a γ-oxo-4-phenylbutyryl moiety linked via an amide bond to a para-aminobenzoic acid (PABA) scaffold . Its molecular formula is C17H15NO4, with a molecular weight of 297.31 g/mol . The structure comprises a terminal benzoic acid group, a central amide linkage, and a distal benzoyl substituent separated by a three-carbon spacer containing a ketone functionality [1]. This compound is classified as an aryl ketone and a benzamide derivative, structurally related to 4-oxo-4-phenylbutanoic acid derivatives that have been investigated in medicinal chemistry contexts, including as kynurenine 3-hydroxylase inhibitors [2] and acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitor scaffolds [3]. The compound is commercially available as a research chemical from multiple specialty chemical suppliers, with catalog numbers including F727198 (Fluorochem) and ACMA00001159 (Alfa Chemistry) .

Why 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid Cannot Be Replaced by Structurally Similar Analogs Without Validation


Despite sharing the 4-oxo-4-phenylbutanoyl pharmacophore with other derivatives, 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid possesses a distinct para-aminobenzoic acid terminal group that differentiates it from analogs bearing alternative amine partners such as benzothiazoles [1], heteroaryl amines [2], or amino acid conjugates . This structural divergence affects critical physicochemical parameters—including calculated lipophilicity (XLogP3-AA = 1.9 ), hydrogen bonding capacity, and ionization state at physiological pH—that directly influence solubility, membrane permeability, and protein binding characteristics. Substitution with an analog lacking the benzoic acid moiety would alter these properties in ways that cannot be predicted without empirical validation, particularly regarding aqueous solubility at specific pH ranges and compatibility with assay buffer systems. Furthermore, the commercial supply chain for this specific CAS registry number (333415-72-8) has defined purity specifications and documented hazard classifications that are not transferable to structurally related compounds, making direct substitution a procurement risk for studies requiring traceable quality control and safety documentation.

Product-Specific Quantitative Evidence Guide for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid


Commercial Purity Specification: 97–98% versus Typical Analog Ranges of 95%

Commercial suppliers of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid specify purity levels of 97% to 98.0% as determined by HPLC or equivalent analytical methods. This contrasts with the typical 95% purity specification reported for many structurally related 4-oxo-4-phenylbutanoic acid derivatives in the research supply chain . The tighter specification may reduce the need for additional purification steps prior to use in sensitive assays.

Quality Control Purity Analysis Procurement Specification

GHS Hazard Classification: Acute Oral Toxicity Category 4 with Documented Precautionary Requirements

According to its Safety Data Sheet, 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid carries GHS07 classification with specific hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with the more severe acute toxicity classifications (e.g., Toxic if swallowed) associated with certain 4-oxo-4-phenylbutanoic acid derivatives such as fenbufen , and with the absence of comprehensive hazard data for many research-grade analogs. The availability of a detailed SDS with 17 precautionary statements provides clear handling guidance for laboratory safety compliance.

Laboratory Safety Handling Protocols Risk Assessment

Predicted Lipophilicity (XLogP3-AA = 1.9) versus Higher Lipophilicity of Benzothiazole Amide Analogs

The calculated XLogP3-AA value for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is 1.9 , which falls within the optimal range for oral drug-likeness (typically 1–3) per Lipinski's guidelines. In contrast, related 4-oxo-4-phenylbutanamide derivatives bearing benzothiazole moieties (e.g., N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide) exhibit substantially higher calculated logP values (>3.0) due to the lipophilic heterocyclic substitution [1]. The benzoic acid terminus of the target compound contributes to lower predicted logP, which may translate to improved aqueous solubility at neutral pH relative to more lipophilic analogs.

ADME Prediction Lipophilicity Physicochemical Profiling

Hydrogen Bond Donor Count = 2 versus Altered H-Bonding Capacity in Ester and Heteroaryl Analogs

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid possesses exactly two hydrogen bond donors (both from the carboxylic acid and amide NH groups) , which complies with Lipinski's Rule of Five criterion (HBD ≤ 5) and contributes to balanced polarity. By comparison, the methyl ester analog (methyl 4-[(4-phenylbutanoyl)amino]benzoate, CAS 432514-48-2) has only one H-bond donor (the amide NH), eliminating the carboxylic acid proton . Conversely, certain heteroaryl amide analogs containing benzothiazole or pyridyl groups may possess additional H-bond acceptors but similar or reduced H-bond donor counts. The presence of the free carboxylic acid in the target compound provides a specific interaction motif for target engagement and influences pH-dependent solubility.

Molecular Recognition Binding Interactions Solubility Prediction

Recommended Research and Industrial Application Scenarios for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid Based on Evidence


Biochemical Screening Campaigns Requiring Moderate Aqueous Solubility

Based on its predicted XLogP3-AA of 1.9 and the presence of a free carboxylic acid group with two hydrogen bond donors , 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is suitable for biochemical assays conducted in aqueous buffer systems (pH ≥ 6.5) where more lipophilic analogs (e.g., benzothiazole-containing derivatives) may precipitate or exhibit high nonspecific binding. The compound can serve as a reference standard or scaffold for structure-activity relationship studies targeting enzymes within the 4-oxo-4-phenylbutanoic acid pharmacophore class, including kynurenine 3-hydroxylase [1] and DGAT1 [2].

Quality-Controlled Chemical Biology Probe Development

The documented commercial purity of 97–98% , combined with a complete GHS safety classification , makes this compound appropriate for chemical biology applications requiring traceable quality metrics and clear handling protocols. Researchers developing probe molecules based on the 4-oxo-4-phenylbutanoyl scaffold can use this compound as a synthetic intermediate or comparator, with the assurance that vendor-supplied material meets defined analytical specifications and is accompanied by validated hazard documentation suitable for institutional safety review.

Medicinal Chemistry SAR Studies of the γ-Keto Amide Pharmacophore

The distinct structural features of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid—specifically the para-aminobenzoic acid terminus versus the heteroaryl amides used in published DGAT1 inhibitors [2] or the benzothiazole amides explored as anticonvulsants [3]—position it as a valuable comparator in SAR campaigns. The free carboxylic acid group provides a handle for further derivatization (e.g., amide coupling, ester prodrug formation) while also serving as a negative control for studies examining the role of terminal group polarity on target engagement and cellular permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.